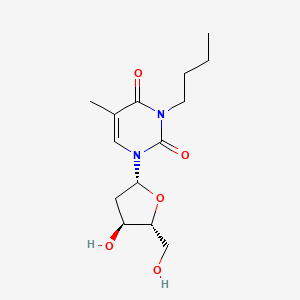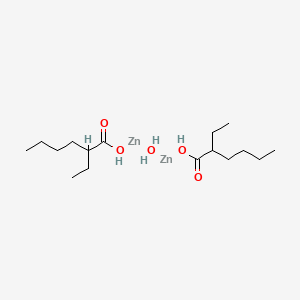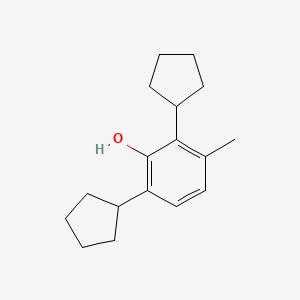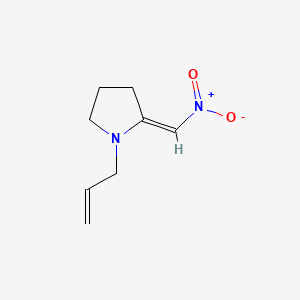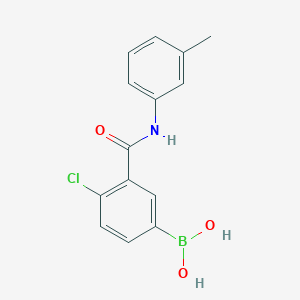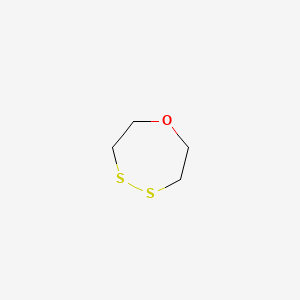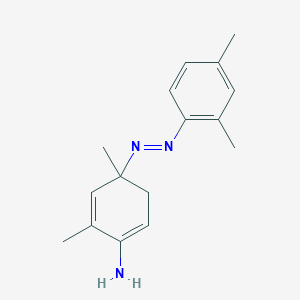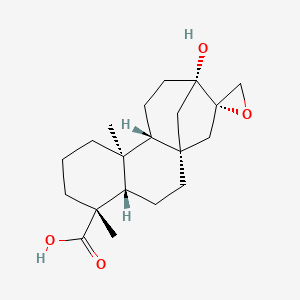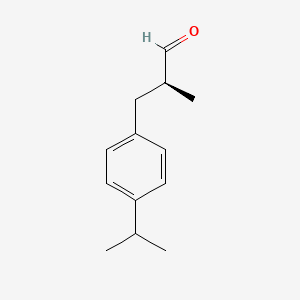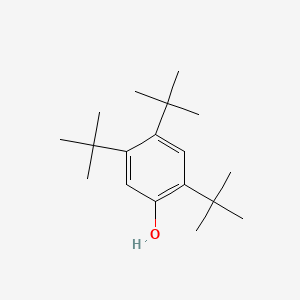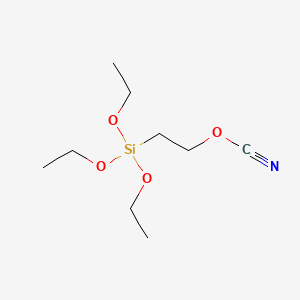
2-(Triethoxysilyl)ethyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Triethoxysilyl)ethyl cyanate is an organosilicon compound with the molecular formula C9H19NO4Si It is characterized by the presence of a cyanate functional group attached to a triethoxysilyl ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethoxysilyl)ethyl cyanate typically involves the reaction of 2-(Triethoxysilyl)ethyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-(Triethoxysilyl)ethyl alcohol+Cyanogen bromide→2-(Triethoxysilyl)ethyl cyanate+Hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Triethoxysilyl)ethyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form a carbamate.
Substitution: The cyanate group can be substituted by nucleophiles such as amines to form urea derivatives.
Polymerization: The compound can participate in polymerization reactions to form silane-based polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines, alcohols, or thiols in the presence of a catalyst.
Polymerization: Initiators like peroxides or UV light.
Major Products Formed
Hydrolysis: Carbamates.
Substitution: Urea derivatives.
Polymerization: Silane-based polymers.
科学研究应用
2-(Triethoxysilyl)ethyl cyanate has diverse applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane-based coatings and adhesives.
Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of high-performance materials, including sealants and insulating materials.
作用机制
The mechanism of action of 2-(Triethoxysilyl)ethyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo nucleophilic attack, leading to the formation of various derivatives. The triethoxysilyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
- 2-(Triethoxysilyl)ethyl isocyanate
- 2-(Triethoxysilyl)ethyl thiocyanate
- 2-(Triethoxysilyl)ethyl carbamate
Comparison
2-(Triethoxysilyl)ethyl cyanate is unique due to its cyanate functional group, which imparts distinct reactivity compared to isocyanates and thiocyanates. The cyanate group is less reactive towards nucleophiles than isocyanates, making it more suitable for applications requiring controlled reactivity. Additionally, the presence of the triethoxysilyl group allows for easy incorporation into silane-based materials, enhancing its versatility in materials science and industrial applications.
属性
CAS 编号 |
94158-45-9 |
|---|---|
分子式 |
C9H19NO4Si |
分子量 |
233.34 g/mol |
IUPAC 名称 |
2-triethoxysilylethyl cyanate |
InChI |
InChI=1S/C9H19NO4Si/c1-4-12-15(13-5-2,14-6-3)8-7-11-9-10/h4-8H2,1-3H3 |
InChI 键 |
JSJXUOKWTYOFMM-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCOC#N)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





